molecular formula C16H21N3O3S B216215 3,4-diethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide

3,4-diethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B216215
M. Wt: 335.4 g/mol
InChI Key: TYKLRXWKMPGVKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-diethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of benzamide derivatives and has a molecular formula of C16H22N4O2S.

Mechanism of Action

The mechanism of action of 3,4-diethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to modulate the expression of certain genes that are involved in the regulation of inflammation.
Biochemical and Physiological Effects
Studies have shown that 3,4-diethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide exhibits significant biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for the treatment of cancer. It has also been found to reduce the production of pro-inflammatory cytokines, which are involved in the development of inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3,4-diethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide in lab experiments is its high potency and selectivity against cancer cells. This allows for the development of more effective and targeted cancer therapies. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of 3,4-diethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide. One of the most promising directions is the development of new drug formulations that can improve the solubility and bioavailability of this compound. Another direction is the investigation of the potential synergistic effects of this compound in combination with other chemotherapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its potential applications in other fields of scientific research.

Synthesis Methods

The synthesis of 3,4-diethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide involves a multistep process. The first step involves the reaction of 2-amino-5-isopropyl-1,3,4-thiadiazole with 3,4-diethoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction leads to the formation of 3,4-diethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide. The purity and yield of the product can be improved by recrystallization.

Scientific Research Applications

3,4-diethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide has potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry. Studies have shown that this compound exhibits significant antitumor activity against various cancer cell lines. It has also been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.

properties

Product Name

3,4-diethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide

Molecular Formula

C16H21N3O3S

Molecular Weight

335.4 g/mol

IUPAC Name

3,4-diethoxy-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C16H21N3O3S/c1-5-21-12-8-7-11(9-13(12)22-6-2)14(20)17-16-19-18-15(23-16)10(3)4/h7-10H,5-6H2,1-4H3,(H,17,19,20)

InChI Key

TYKLRXWKMPGVKT-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)C(C)C)OCC

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)C(C)C)OCC

Origin of Product

United States

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